Methyl 2-(4-bromophenyl)propanoate
Overview
Description
Methyl 2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H11BrO2. It is a methyl ester derivative of 2-(4-bromophenyl)propanoic acid. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Scientific Research Applications
Methyl 2-(4-bromophenyl)propanoate has several applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin, eyes, or clothing should also be avoided . In case of contact, washing with plenty of soap and water is recommended .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromophenyl)propanoate can be synthesized through the esterification of 4-bromophenylacetic acid. The process involves the reaction of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-(4-substituted phenyl)propanoates.
Reduction: Formation of 2-(4-bromophenyl)propanol.
Oxidation: Formation of 2-(4-bromophenyl)propanoic acid or other oxidized derivatives.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group in the compound play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)propanoate
- Methyl 2-(4-fluorophenyl)propanoate
- Methyl 2-(4-iodophenyl)propanoate
Uniqueness
Methyl 2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKRXZFJWFHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83636-46-8 | |
Record name | methyl 2-(4-bromophenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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